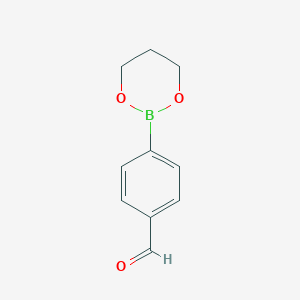

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde

Descripción general

Descripción

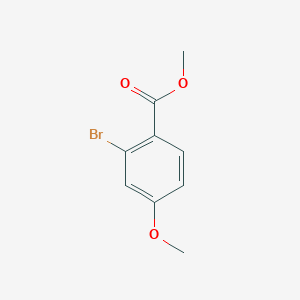

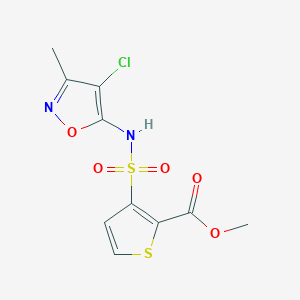

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” is a chemical compound with the molecular formula C10H11BO3 . It has an average mass of 190.003 Da and a monoisotopic mass of 190.080124 Da . It is also known by other names such as "4-Formylbenzeneboronic acid, propane-1,3-diol cyclic ester" .

Molecular Structure Analysis

The molecular structure of “4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” consists of a benzaldehyde group attached to a 1,3,2-dioxaborinan-2-yl group . The exact structure can be found in various chemical databases .

Physical And Chemical Properties Analysis

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” has a density of 1.1±0.1 g/cm3 . It has a boiling point of 350.7±25.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The compound has a flash point of 165.9±23.2 °C . The molar refractivity is 50.5±0.4 cm3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, focusing on its unique applications:

Boron Neutron Capture Therapy (BNCT)

This compound has been utilized in BNCT, an advanced cancer treatment method that selectively destroys cancer cells without harming healthy cells. The boron-containing compounds accumulate in cancerous tissues and are then irradiated with neutrons, leading to selective cell destruction .

Drug Transport Polymers

It serves as a building block for polymers used in feedback control drug transport systems. These polymers can release drugs in response to specific stimuli at the site of a tumor, improving the efficacy and reducing side effects of cancer treatments .

Suzuki Coupling Reactions

Arylboronic acids, such as 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, are key nucleophiles in Suzuki coupling reactions. This application is crucial in the synthesis of various organic compounds, including pharmaceuticals and polymers .

Organic Synthesis

This compound is used in organic synthesis as a precursor or intermediate for the production of more complex molecules. Its stability to water and air makes it an attractive choice for various synthetic pathways .

Material Science

Pharmaceutical Testing

It is used as a reference standard in pharmaceutical testing to ensure the accuracy and quality of drug formulations .

Safety and Hazards

“4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde” is harmful if swallowed and is irritating to eyes, respiratory system, and skin . In case of contact with skin or eyes, flush with plenty of water and get medical aid . If swallowed, do not induce vomiting and seek medical aid . In case of inhalation, move to fresh air immediately and give artificial respiration or oxygen if needed .

Propiedades

IUPAC Name |

4-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQBUMNOSGJNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrasodium;[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate](/img/structure/B189784.png)

![N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B189807.png)

![Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B189808.png)